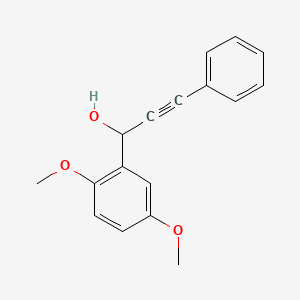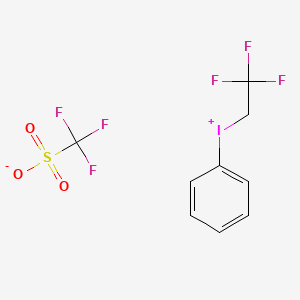![molecular formula C16H15N5O B8379837 4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol](/img/structure/B8379837.png)
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with a pyrimidine ring, both of which are known for their biological activity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 5-cyclopropyl-1H-pyrazole, followed by its reaction with 2-phenylpyrimidine derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
- **4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-6-(methylamino)pyrimidin-2-yl}amino)phenyl]acetonitrile
- **4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile
Uniqueness
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol stands out due to its unique combination of a pyrazole and pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C16H15N5O |
|---|---|
分子量 |
293.32 g/mol |
IUPAC 名称 |
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenylpyrimidin-5-ol |
InChI |
InChI=1S/C16H15N5O/c22-13-9-17-15(11-4-2-1-3-5-11)19-16(13)18-14-8-12(20-21-14)10-6-7-10/h1-5,8-10,22H,6-7H2,(H2,17,18,19,20,21) |
InChI 键 |
WVVXQIJKXMUPDA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3O)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
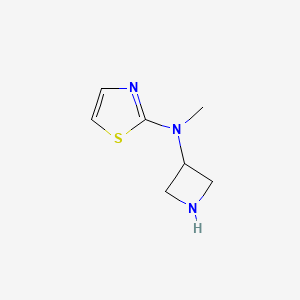
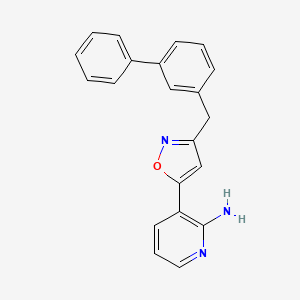
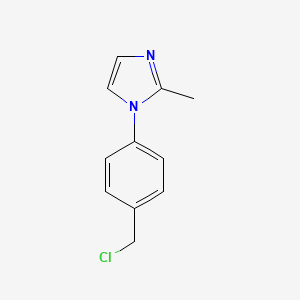
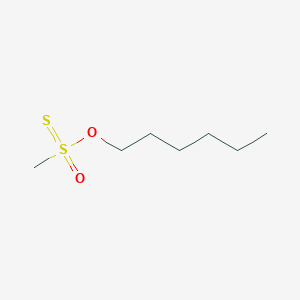
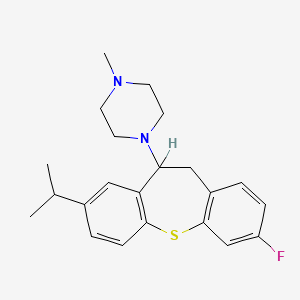
![2-(Methyloxy)-4-{4-[2-(methyloxy)ethyl]-1-piperazinyl}aniline](/img/structure/B8379794.png)
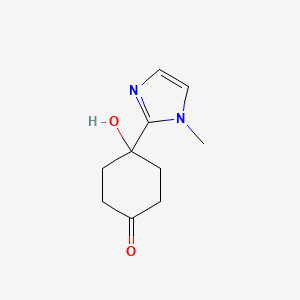
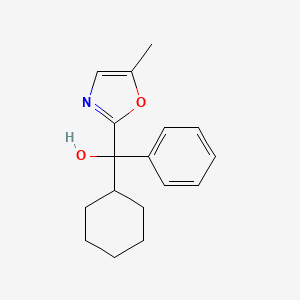
![7-chloro-5-(1H-pyrazol-4-yl)imidazo[1,2-c]pyrimidine](/img/structure/B8379822.png)
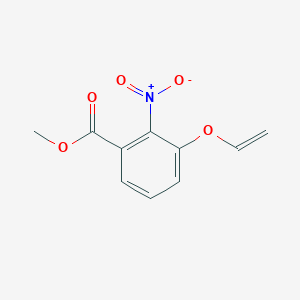
![4-(5-amino-2-(2,4-difluorophenoxy)phenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8379847.png)
![N-[(2R*,3S*)-5-fluoro-3-hydroxy-2-methylpentanoyl]-2-benzoxazolone](/img/structure/B8379854.png)
